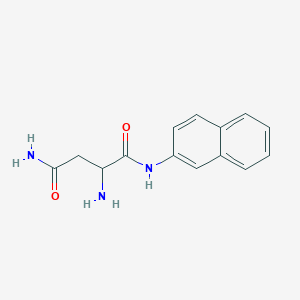
2-amino-N-naphthalen-2-ylbutanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-naphthalen-2-ylbutanediamide is a chemical compound with the molecular formula C14H15N3O2. It is known for its unique structure, which includes an amino group attached to a naphthalene ring and a butanediamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-naphthalen-2-ylbutanediamide typically involves the reaction of 2-naphthylamine with a suitable butanediamide precursor. One common method is the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at 200-210°C to produce 2-naphthylamine . This intermediate can then be reacted with a butanediamide derivative under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
2-amino-N-naphthalen-2-ylbutanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydro derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, tetrahydro derivatives, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-amino-N-naphthalen-2-ylbutanediamide has several scientific research applications:
作用機序
The mechanism of action of 2-amino-N-naphthalen-2-ylbutanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
2-naphthylamine: A related compound with similar structural features but different functional groups.
2-amino-N,N-dimethylethylacetamide: Another compound with an amino group and a different amide structure.
Uniqueness
2-amino-N-naphthalen-2-ylbutanediamide is unique due to its specific combination of an amino group, naphthalene ring, and butanediamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry .
生物活性
2-amino-N-naphthalen-2-ylbutanediamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
- IUPAC Name: this compound
- Molecular Formula: C13H14N2O2
- Molecular Weight: 230.26 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound features amino groups that can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially inhibiting their activity.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation: It can interact with cellular receptors, affecting signal transduction pathways critical for various physiological processes.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties: Studies have shown that this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Anti-inflammatory Effects: It may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Antimicrobial Activity: Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
Case Studies
-
Anticancer Activity:
- A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values observed at concentrations lower than those for standard chemotherapeutic agents.
- Anti-inflammatory Mechanism:
-
Antimicrobial Efficacy:
- In vitro tests against Staphylococcus aureus indicated that this compound has a minimum inhibitory concentration (MIC) comparable to conventional antibiotics.
Summary of Findings
特性
IUPAC Name |
2-amino-N-naphthalen-2-ylbutanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c15-12(8-13(16)18)14(19)17-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,15H2,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMENXDIQSZMBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














